Formycin triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

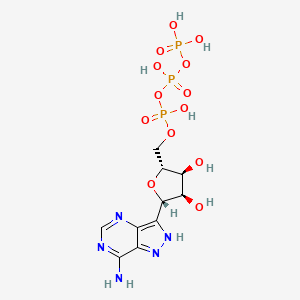

Formycin triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3 and its molecular weight is 507.181. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

Substrate for Adenylate Cyclase

FoTP has been demonstrated to function as a substrate for adenylate cyclase, an enzyme critical in cellular signaling pathways. Research indicates that FoTP can be converted into cyclic formycin monophosphate (cFoMP) by adenylate cyclase from rat osteosarcoma cells. The conversion can be monitored using high-pressure liquid chromatography (HPLC), allowing for real-time analysis of enzyme activity .

Kinetic Properties

The kinetic parameters for FoTP are comparable to those of ATP, with a maximum reaction rate (Vmax) of 120 pmol/min per mg of protein and an apparent Michaelis constant (Km) of 220 µM. These findings suggest that adenylate cyclase does not require specific structural features unique to ATP for substrate recognition, indicating potential versatility in substrate utilization .

Cancer Research

Cytotoxic Effects

FoTP's metabolism to cFoMP is associated with cytotoxic effects, particularly in cancer cells. The compound's ability to inhibit cell proliferation has been linked to its interference with nucleotide metabolism pathways, which are crucial for cancer cell survival . This property makes FoTP a candidate for further exploration in anticancer drug development.

Mechanism of Action

The cytotoxicity observed may be due to the inhibition of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP). By disrupting purine recycling, FoTP can impair the growth and replication of tumor cells .

Antiviral Applications

Inhibition of Viral Replication

Research has shown that FoTP can inhibit the replication of certain viruses by incorporating into viral RNA during transcription. This incorporation disrupts normal RNA synthesis and leads to the production of defective viral particles .

Case Study: Leishmania

Formycin A, related to FoTP, has been studied for its ability to kill Leishmania parasites through incorporation into RNA. This mechanism highlights the potential of FoTP as an antiviral agent against various pathogens by targeting their nucleic acid synthesis .

Biochemical Probes

Fluorescent Analog of ATP

FoTP serves as a fluorescent analog of ATP, enabling researchers to visualize and quantify ATP-dependent processes in live cells. Its fluorescent properties allow for non-invasive monitoring of cellular activities linked to energy metabolism and signal transduction pathways .

Applications in Nanotechnology

The unique binding properties of FoTP make it a valuable tool in nanotechnology research, particularly in designing molecular scaffolds that mimic ATP's action in biological systems. This application could lead to the development of novel therapeutic strategies targeting ATP-dependent processes .

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

16409-13-5 |

|---|---|

Molekularformel |

C10H16N5O13P3 |

Molekulargewicht |

507.181 |

IUPAC-Name |

[[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |

InChI-Schlüssel |

DCMOKHVROIRMGQ-KSYZLYKTSA-N |

SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyme |

formycin triphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.